2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a pyrimidine ring substituted with amino and thienylsulfonyl groups.
Preparation Methods
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps. Starting from acyclic materials, the process includes:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion to an aromatic system.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion to a methylsulfonyl compound.
Formation of Guanidines: Reaction with suitable amines.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of thio groups to sulfonyl groups.
Reduction: Reduction of sulfonyl groups back to thio groups.
Substitution: Replacement of amino or thienyl groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide has been studied for its potential in various fields:
Chemistry: As a building block for more complex molecules.
Medicine: Potential use in developing treatments for diseases like sleeping sickness and malaria.
Industry: Possible applications in the synthesis of other pharmaceutical compounds.
Mechanism of Action
Similar compounds include other 2-aminopyrimidine derivatives, which also exhibit antitrypanosomal and antiplasmodial activities. 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties .
Comparison with Similar Compounds
- 2-aminopyrimidine derivatives
- Thieno[2,3-d]pyrimidine derivatives
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S4/c16-14-11(26(21,22)13-4-2-6-24-13)8-18-15(19-14)25-9-12(20)17-7-10-3-1-5-23-10/h1-6,8H,7,9H2,(H,17,20)(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCMJFHMKCTPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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